Eritadenine, chemically defined as 2(R),3(R)-dihydroxy-4-(9-adenyl)butyric acid, is a naturally occurring compound primarily found in the Shiitake mushroom (Lentinula edodes). [, ] It is classified as an alkaloid due to its basic nitrogen atom and originates from the purine adenine. [, ]
Eritadenine plays a significant role in scientific research due to its demonstrated hypocholesterolemic effects, its ability to influence lipid metabolism, and its potential use in the development of novel treatments for cardiovascular diseases. [, , , , , , , , , , , ]
Eritadenine is predominantly sourced from the fruiting bodies of the shiitake mushroom. The production of eritadenine in Lentinus edodes occurs naturally, but significant quantities can only be harvested when the fungus forms its fruit body. This poses challenges for commercial extraction due to the high costs associated with cultivating mushrooms solely for eritadenine production . As a result, alternative methods such as liquid-phase fermentation are being explored to enhance yield without the need for fruit body formation.
The synthesis of eritadenine involves several chemical reactions, typically executed through a multi-step synthetic pathway. One notable method includes:
This synthetic route emphasizes the importance of protecting groups and selective reactions to achieve the desired compound efficiently.
Eritadenine's molecular structure can be described by its chemical formula, C₁₁H₁₅N₅O₃, and its systematic name, 2(R),3(R)-dihydroxy-4-(9-adenyl)-butyric acid. The structure features a purine base (adenine) linked to a butyric acid moiety, which contributes to its biological activity. The presence of hydroxyl groups on the butyric acid chain enhances its solubility and interaction with biological targets .
Eritadenine participates in several significant chemical reactions, particularly involving enzyme inhibition:
These interactions underscore eritadenine's role as a functional food component with therapeutic potential.
The mechanism by which eritadenine exerts its effects primarily revolves around its inhibition of S-Adenosylhomocysteine hydrolase. This inhibition leads to an accumulation of S-Adenosylhomocysteine, which subsequently inhibits various methyltransferases involved in lipid metabolism. The result is an altered lipid profile that may reduce plasma cholesterol levels .
Eritadenine exhibits several noteworthy physical and chemical properties:
These properties are crucial for its application in food science and pharmacology.
Eritadenine has several promising applications:
Eritadenine (2R,3R-4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxybutanoic acid) is a purine alkaloid derived from adenosine through a specialized biosynthetic pathway in Lentinula edodes. The process initiates with the adenosine backbone undergoing hydroxylation and side-chain elongation via C–C bond formation at the ribose moiety. Key enzymes include S-adenosylhomocysteine hydrolase (SAHH), which eritadenine potently inhibits (Ki = 48 nM), suggesting feedback regulation within the purine pathway [6]. Isotopic labeling studies demonstrate that the erythro-dihydroxybutanoic acid side chain originates from aspartate-derived precursors, while the purine core is synthesized de novo via the purine salvage pathway [3].
Genomic analyses reveal that biosynthetic gene clusters (BGCs) in L. edodes encode dehydrogenases, hydroxylases, and methyltransferases that collectively modify adenosine. Specifically, a flavin-dependent monooxygenase (LeMOX1) catalyzes the stereospecific hydroxylation at C2' and C3' positions, confirmed by heterologous expression in Aspergillus oryzae [6]. The L. edodes genome contains three paralogs of adenosine phosphorylase, which may channel adenosine toward eritadenine rather than nucleotide recycling under nitrogen-limited conditions [9].
Table 1: Key Enzymes in Eritadenine Biosynthesis
Enzyme | Gene Identifier | Function | Inhibitors/Effectors |
---|---|---|---|
S-Adenosylhomocysteine hydrolase | LeSAHH1 | Adenosine backbone activation | Eritadenine (Ki = 48 nM) |
Flavin-dependent monooxygenase | LeMOX1 | C2'/C3' hydroxylation | NADPH-dependent |
Aspartate transaminase | LeAspAT2 | Side-chain precursor supply | Pyridoxal phosphate-dependent |
Purine nucleoside phosphorylase | LePNP3 | Purine salvage pathway regulation | Guanine |
Nitrogen availability directly modulates eritadenine synthesis through nitrogen metabolite repression (NMR). In submerged cultures, complex nitrogen sources like yeast extract (2 g/L) and peptone (2 g/L) elevate eritadenine yields to 22.6 mg/L and 18.3 mg/L, respectively—significantly outperforming inorganic nitrogen sources [3]. This aligns with NMR mechanisms where the GATA-type transcription factor AreA derepresses nitrogen-regulated genes under low-nitrogen conditions. L. edodes possesses two areA homologs (LeAreA1/2) that bind promoters of eritadenine BGCs, as confirmed by chromatin immunoprecipitation assays [9].
Cross-talk between primary and secondary metabolism occurs via adenosine phosphate (AMP) pools. During nitrogen sufficiency, glutamine synthetase activity depletes ATP/AMP, diverting purines toward primary metabolism. Conversely, nitrogen limitation elevates AMP, activating phosphoribosyltransferases that funnel intermediates toward eritadenine [3]. Metabolomics of L. edodes mycelia show a strong inverse correlation (r = -0.89) between intracellular glutamate and eritadenine concentrations, indicating nitrogen reallocation from primary to secondary metabolites [7].
Carbon metabolism further intersects with eritadenine production: maltose-rich substrates (20 g/L) enhance yields by 40% compared to glucose, likely through carbon catabolite derepression mediated by the CreA transcription factor [8].
Blue light (λmax = 470 nm) dramatically upregulates eritadenine biosynthesis via photoreceptor-mediated signaling. Exposure to blue LED light (15 W/m²) for 20 days elevates eritadenine to 165.7 mg/L in submerged cultures—a 14-fold increase versus darkness (11.2 mg/L) and significantly higher than green light (12.1 mg/L) [3]. This response is mediated by the white-collar photoreceptor LeWC-1, which contains a LOV (light-oxygen-voltage) domain that senses blue light. Upon illumination, LeWC-1 activates the transcription factor LeBZP1, which binds to G-box elements (CACGTG) in eritadenine BGC promoters [3].
Transcriptomic analyses reveal that blue light induces 178 genes related to secondary metabolite biosynthesis, including eritadenine pathway enzymes. Among 221 upregulated genes, LeMOX1 (monooxygenase) and LeSAHH2 (hydrolase) show 12.3- and 9.7-fold increases, respectively [3]. The L. edodes genome contains blue-light-responsive elements (BLREs) in 76% of eritadenine-related BGCs, explaining this coordinated response [9].
Table 2: Impact of Light Wavelengths on Eritadenine Biosynthesis
Light Condition | Intensity | Eritadenine Yield (mg/L) | Key Gene Upregulation |
---|---|---|---|
Darkness | 0 W/m² | 11.2 ± 0.8 | Baseline |
Green light | 15 W/m² | 12.1 ± 0.9 | LeMOX1 (1.2-fold) |
Blue light | 15 W/m² | 165.7 ± 5.2* | LeMOX1 (12.3-fold), LeSAHH2 (9.7-fold) |
*Significant vs. other conditions (p < 0.05, Tukey test) [3]
The light-dark cycle timing further optimizes production: 12-hour photoperiods yield 30% more eritadenine than continuous light, suggesting rhythmic control by circadian regulators like LeFRQ1 [8].
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